molecular formula C11H16N2O2 B11176515 2-Imidazolidin-2-ylidene-5,5-dimethylcyclohexane-1,3-dione CAS No. 57479-05-7

2-Imidazolidin-2-ylidene-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B11176515
CAS No.: 57479-05-7
M. Wt: 208.26 g/mol
InChI Key: DYQYDSJCPWGCGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Imidazolidin-2-ylidene-5,5-dimethylcyclohexane-1,3-dione is an organic compound with the molecular formula C₁₁H₁₆N₂O₂ It is known for its unique structure, which includes an imidazolidine ring fused to a cyclohexane ring with two ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imidazolidin-2-ylidene-5,5-dimethylcyclohexane-1,3-dione can be achieved through multicomponent reactions. One efficient method involves the reaction of ninhydrin, malononitrile, and various diamines in water medium under catalyst-free conditions. This green approach yields high amounts of the target product with short reaction times at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of green chemistry, such as minimizing waste and using safer solvents, are likely to be applied. The use of multicomponent reactions in water as a solvent aligns with these principles, making it a viable method for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Imidazolidin-2-ylidene-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the imidazolidine ring or the ketone groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Imidazolidin-2-ylidene-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Imidazolidin-2-ylidene-5,5-dimethylcyclohexane-1,3-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to form stable complexes with these targets, thereby modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-1,3-cyclohexanedione: Shares the cyclohexane-1,3-dione structure but lacks the imidazolidine ring.

    Imidazolidin-2-ylidene-indenedione: Similar imidazolidine ring structure but with different substituents.

Uniqueness

2-Imidazolidin-2-ylidene-5,5-dimethylcyclohexane-1,3-dione is unique due to its combination of the imidazolidine ring and the cyclohexane-1,3-dione structure. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

57479-05-7

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-yl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C11H16N2O2/c1-11(2)5-7(14)9(8(15)6-11)10-12-3-4-13-10/h14H,3-6H2,1-2H3,(H,12,13)

InChI Key

DYQYDSJCPWGCGY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C(=O)C1)C2=NCCN2)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.